"2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde" physical properties
"2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde" physical properties
An In-depth Technical Guide to the Physical Properties of 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde
Introduction
2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde is a polysubstituted aromatic aldehyde. Compounds of this class, derived from vanillin or salicylaldehyde, are significant building blocks in organic synthesis. Their diverse functional groups—aldehyde, hydroxyl, methoxy, and halogens—offer multiple reaction sites, making them valuable intermediates in the development of pharmaceuticals, agrochemicals, and specialty materials. The precise arrangement of these substituents creates a unique electronic and steric environment, which dictates the molecule's reactivity and physical properties.
This guide provides a comprehensive overview of the known and predicted physical properties of 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde. It is intended for researchers and drug development professionals who require a detailed understanding of the compound's fundamental physicochemical characteristics for purposes of identification, quality control, and reaction planning.
Molecular and Chemical Identity
The foundational step in characterizing any chemical compound is to establish its unambiguous identity through standardized nomenclature and structural representation. The properties of 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde are intrinsically linked to its specific molecular structure.
Core Identifiers
The following table summarizes the key computed and cataloged identifiers for this compound, providing a standardized basis for its reference in databases and literature.[1]
| Identifier | Value |
| IUPAC Name | 2-bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde |
| CAS Number | 90004-83-4 |
| Molecular Formula | C₈H₆BrClO₃ |
| Molecular Weight | 265.49 g/mol |
| Canonical SMILES | COC1=C(C(=C(C(=C1)C=O)Br)Cl)O |
| InChI Key | HQOHSCYWUXNDDY-UHFFFAOYSA-N |
Molecular Structure
The spatial arrangement of atoms and functional groups dictates the molecule's polarity, intermolecular forces, and spectroscopic behavior.
Caption: 2D structure of 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde.
Physicochemical Properties
These properties define the compound's physical state, stability, and interaction with solvents, which are critical parameters for handling, formulation, and reaction engineering.
| Property | Value / Description | Rationale and Comparative Insights |
| Appearance | Expected to be a white to off-white or slightly brown crystalline powder. | This is typical for substituted benzaldehydes. Related compounds like 2-Bromo-5-hydroxy-4-methoxybenzaldehyde appear as a white to off-white crystalline powder[2], and 3-Bromo-4-hydroxy-5-methoxybenzaldehyde is a slightly brown powder.[3] |
| Melting Point | No experimental data available. | The melting point is influenced by crystal lattice energy and intermolecular forces (hydrogen bonding, dipole-dipole). For comparison, 5-Bromo-2-hydroxy-3-methoxybenzaldehyde has a melting point of 125-127 °C, while 3-Bromo-4-hydroxy-5-methoxybenzaldehyde melts at 166-167 °C.[3] The target compound's melting point is expected to be in a similar range, likely above 100 °C. |
| Boiling Point | No experimental data available. | Due to its relatively high molecular weight and potential for hydrogen bonding, the compound is expected to have a high boiling point, likely over 300 °C at atmospheric pressure, and would likely decompose before boiling. |
| Solubility | No specific data available. | The presence of a hydroxyl group suggests potential solubility in polar protic solvents like methanol and ethanol. A related isomer is soluble in methanol.[4] Its aromatic character and halogen substituents suggest solubility in moderately polar to nonpolar organic solvents like dichloromethane, ethyl acetate, and acetone. Solubility in water is expected to be low. |
| XLogP3 | 2.3 | This computed value indicates a moderate level of lipophilicity, suggesting it will partition more favorably into organic phases than aqueous ones.[1] |
Spectroscopic Profile
Spectroscopic analysis is essential for structural verification and purity assessment. The unique electronic environment of each proton and carbon atom, along with the vibrational modes of its functional groups, provides a distinct spectral fingerprint.
¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy identifies the chemical environment of hydrogen atoms in the molecule. For 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde, the following signals are predicted:
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Aldehyde Proton (-CHO): A singlet peak expected around δ 9.8-10.0 ppm . This downfield shift is characteristic of the deshielding effect of the carbonyl group.
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Aromatic Proton (-ArH): A single singlet peak is expected for the lone proton on the aromatic ring, likely in the range of δ 7.0-7.5 ppm .
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Hydroxyl Proton (-OH): A broad singlet that can appear over a wide range (δ 5.0-6.0 ppm or higher), depending on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.
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Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons, expected around δ 3.8-4.0 ppm .[5]
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the vibrational frequencies of bonds within the molecule, providing a definitive signature for the functional groups present.[6]
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O-H Stretch (Hydroxyl): A broad absorption band in the region of 3200-3500 cm⁻¹ . The broadening is a direct consequence of intermolecular hydrogen bonding.
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C-H Stretch (Aromatic/Aldehyde): Aromatic C-H stretches typically appear just above 3000 cm⁻¹ (e.g., 3000-3100 cm⁻¹).[6] The aldehyde C-H stretch gives rise to two characteristic, weaker bands around 2850 cm⁻¹ and 2750 cm⁻¹ .[6]
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C=O Stretch (Aldehyde): A very strong, sharp absorption band is expected around 1660-1690 cm⁻¹ . Its exact position is influenced by conjugation with the aromatic ring and the electronic effects of the substituents.
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C=C Stretch (Aromatic): Several medium to sharp bands in the 1450-1600 cm⁻¹ region are characteristic of the aromatic ring.
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C-O Stretch (Methoxy/Phenolic): Strong bands are expected in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.
Methodologies for Physical Characterization
The determination of physical properties relies on standardized, verifiable experimental protocols. These methods are designed to be self-validating through calibration and adherence to established physical principles.
Workflow for Physicochemical and Spectroscopic Characterization
Caption: A logical workflow for the comprehensive characterization of a solid organic compound.
Protocol for Melting Point Determination
Causality: The melting point is a definitive physical constant for a pure crystalline solid. The temperature range over which the solid-to-liquid phase transition occurs indicates purity; pure compounds exhibit a sharp melting point (a narrow range of <2 °C), while impurities depress and broaden the range.
Methodology (Capillary Method):
-
Sample Preparation: A small amount of the dry, crystalline compound is finely crushed into a powder.
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Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
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Instrumentation: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating: The sample is heated rapidly to about 15-20 °C below the expected melting point, then the heating rate is slowed to 1-2 °C per minute.
-
Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range.
Protocol for Spectroscopic Sample Preparation
Causality: Proper sample preparation is critical to obtain high-resolution, artifact-free spectra. The chosen solvent or matrix must be transparent in the spectral region of interest and must not react with the analyte.
Methodology:
-
¹H NMR Spectroscopy:
-
Weigh approximately 5-10 mg of the compound.
-
Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with hydroxyl protons to better resolve the -OH signal.
-
Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS) if quantitative analysis or precise referencing is needed.
-
Cap the tube and gently agitate until the sample is fully dissolved. The sample is now ready for analysis.
-
-
FTIR Spectroscopy (KBr Pellet Method):
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Place ~1-2 mg of the compound and ~100-200 mg of dry, spectroscopic-grade Potassium Bromide (KBr) in an agate mortar.
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Gently grind the two components together until a fine, homogeneous powder is obtained.
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Transfer a small amount of the powder into a pellet-forming die.
-
Apply pressure using a hydraulic press (as per manufacturer's instructions) to form a thin, transparent or translucent KBr pellet.
-
Carefully remove the pellet and place it in the sample holder of the FTIR spectrometer for analysis.
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Conclusion
2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde is a halogenated aromatic aldehyde with a defined molecular structure and a set of predictable physical properties. While specific experimental data such as melting and boiling points are not widely published, its characteristics can be reliably inferred from computed data and comparison with structurally related analogs.[1] Its identity is unequivocally confirmed through a combination of ¹H NMR and IR spectroscopy, which provides a unique fingerprint based on its functional groups. The methodologies outlined in this guide represent standard, verifiable procedures for determining these critical physical properties, ensuring data integrity for research and development applications.
References
Sources
- 1. 2-Bromo-3-chloro-4-hydroxy-5-methoxybenzaldehyde | C8H6BrClO3 | CID 262336 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 3-Bromo-4-hydroxy-5-methoxybenzaldehyde(2973-76-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. 2-Bromo-5-hydroxy-4-methoxybenzaldehyde | 2973-59-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. Solved Product is 4-hydroxy-3-iodo-5-methoxybenzaldehyde. | Chegg.com [chegg.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
